3-(N-(2-(3-环丙基-1,2,4-恶二唑-5-基)噻吩-3-基)磺酰胺基)噻吩-2-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

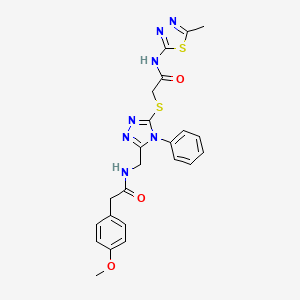

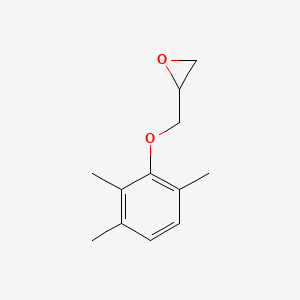

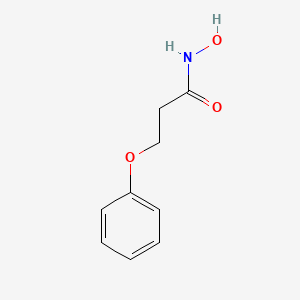

The compound , methyl 3-(N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)sulfamoyl)thiophene-2-carboxylate, is a complex organic molecule that likely contains multiple functional groups, including a thiophene ring, an oxadiazole ring, and a sulfamoyl group. While the papers provided do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves the interaction of azomethines with methyl thioglycolate in the presence of a base, leading to the substitution of nitro groups and subsequent intramolecular cyclization and dehydrogenation to form the final product . Although the exact synthesis of the compound is not detailed, similar methods could potentially be applied, with adjustments for the specific functional groups present in the target molecule.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using experimental techniques such as FT-IR and Laser-Raman spectroscopy, as well as theoretical methods like ab initio calculations . These analyses provide information on vibrational frequencies, bond lengths, and bond angles, which are crucial for understanding the physical and chemical behavior of the compound. The molecular orbital energies, such as HOMO and LUMO, are also important for predicting reactivity .

Chemical Reactions Analysis

While the provided papers do not directly address the chemical reactions of the compound , they do offer insights into the reactivity of similar molecules. For instance, the presence of a thiophene ring and a sulfamoyl group could imply potential sites for electrophilic substitution or interactions with metal ions . The oxadiazole ring might also participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied, revealing that the dissociation constants and metal-ligand stability constants can be determined potentiometrically . The thermodynamic parameters associated with these processes, such as Gibbs free energy, enthalpy, and entropy changes, provide insight into the spontaneity and favorability of the reactions . These properties are likely to be influenced by the specific functional groups and overall molecular structure of the compound .

科学研究应用

缓蚀剂

3-(N-(2-(3-环丙基-1,2,4-恶二唑-5-基)噻吩-3-基)磺酰胺基)噻吩-2-甲酸甲酯及其相关化合物因其缓蚀性能而受到研究。例如,1,3,4-恶二唑的衍生物已被评估其在酸性环境中抑制诸如低碳钢等金属腐蚀的能力。这些化合物的功效通常使用重量分析、电化学和表面分析技术相结合的方法进行评估,揭示了它们作为工业应用中金属腐蚀防护剂的潜力 (Ammal, Prajila, & Joseph, 2018)。

抗菌剂

某些3-(N-(2-(3-环丙基-1,2,4-恶二唑-5-基)噻吩-3-基)磺酰胺基)噻吩-2-甲酸甲酯的衍生物已被合成用作抗菌剂。这些化合物通常具有磺酰胺基部分,目的是创造出具有抗菌和抗真菌特性的新药。它们的功效通过针对各种细菌和真菌菌株的体外测试来确定 (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014)。

石油组分的光化学降解

与3-(N-(2-(3-环丙基-1,2,4-恶二唑-5-基)噻吩-3-基)磺酰胺基)噻吩-2-甲酸甲酯相关的化合物已在原油组分的光化学降解背景下得到研究。这项研究对于了解石油泄漏的环境影响至关重要,特别是海洋环境中某些石油组分的降解过程 (Andersson & Bobinger, 1996)。

电物理性质

已经对3-(N-(2-(3-环丙基-1,2,4-恶二唑-5-基)噻吩-3-基)磺酰胺基)噻吩-2-甲酸甲酯的某些衍生物的电物理性质进行了研究。这些研究为这些化合物的电学行为提供了宝贵的见解,这对于它们在材料科学各个领域的应用至关重要 (Torosyan, Biglova, Nuriakhmetova, & Miftakhov, 2018)。

抗炎活性

还对该化合物的衍生物的潜在抗炎特性进行了研究。这些研究通常涉及新化合物的合成,然后在动物模型中评估它们在减轻炎症方面的功效 (Cong Ri-gang, 2007)。

未来方向

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as material science, medicinal chemistry, and high energy molecules .

作用机制

Target of Action

It’s worth noting that compounds with a 1,2,4-oxadiazole motif have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy , agents for treatment of age-related diseases , antimicrobials , and Sirtuin 2 inhibitors .

Mode of Action

Compounds with a 1,2,4-oxadiazole motif are known to interact with their targets through hydrogen bond acceptor properties . This is due to the electronegativities of nitrogen and oxygen, where nitrogen has been a stronger hydrogen bond acceptor than oxygen .

Biochemical Pathways

It’s known that 1,2,4-oxadiazole derivatives can affect various biochemical pathways depending on their specific targets .

Result of Action

Based on the known effects of 1,2,4-oxadiazole derivatives, it can be inferred that this compound may have potential therapeutic effects in various disease contexts .

属性

IUPAC Name |

methyl 3-[[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O5S3/c1-22-15(19)12-10(5-7-25-12)26(20,21)18-9-4-6-24-11(9)14-16-13(17-23-14)8-2-3-8/h4-8,18H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSURXOUKBLKUFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=C(SC=C2)C3=NC(=NO3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-(N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)sulfamoyl)thiophene-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

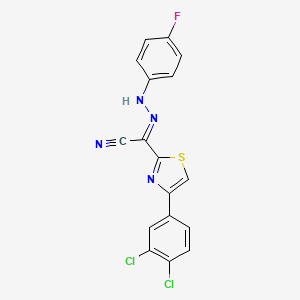

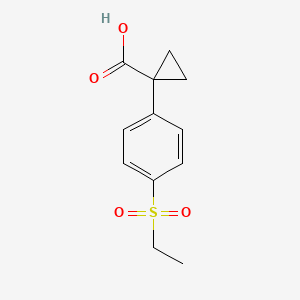

![(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2514698.png)

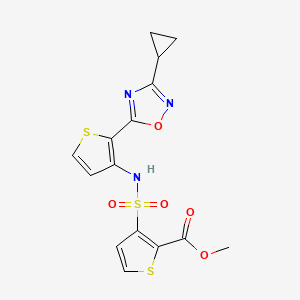

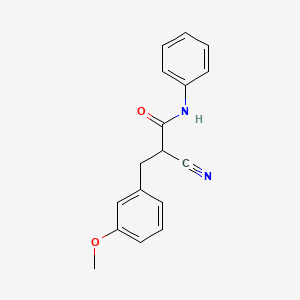

![2-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2514707.png)

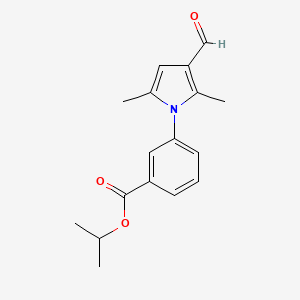

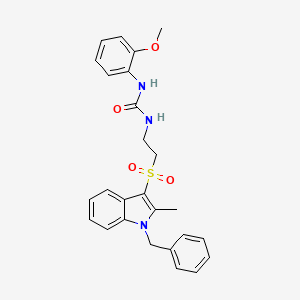

![5-Hydroxy-5-(3-nitrophenyl)-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2514716.png)

![[2-(4-Chloro-3-fluorophenoxy)phenyl]methanol](/img/structure/B2514718.png)